molecular formula C18H15FN6O B2926703 7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-36-6

7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2926703
CAS No.: 367907-36-6
M. Wt: 350.357
InChI Key: USVGMUYMAQOIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical research reagent designed for investigative applications. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocyclic scaffolds, which are recognized in medicinal chemistry as privileged structures for the development of kinase inhibitors . These scaffolds are considered bioisosteres of purine, allowing them to mimic ATP and interact with the adenine binding region of various kinase enzymes, making them a compelling starting point for cancer research and signal transduction studies . Related compounds within this structural family have demonstrated significant in vitro anti-proliferative activities against diverse cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The specific molecular architecture of this reagent, featuring a 4-fluorophenyl group at the 7-position and a pyridin-3-yl carboxamide at the 6-position, is engineered to explore structure-activity relationships. The fluorophenyl moiety is often incorporated to influence the molecule's electronic properties, metabolic stability, and membrane permeability, while the pyridine ring can serve as a key hydrogen bond acceptor, potentially anchoring the molecule to a specific residue like Leu83 in the active site of kinases such as CDK2, as observed in molecular docking studies of analogous structures . Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, particularly in oncology drug discovery. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

7-(4-fluorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O/c1-11-15(17(26)24-14-3-2-8-20-9-14)16(12-4-6-13(19)7-5-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVGMUYMAQOIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.

Mode of Action

Based on the known activities of similar compounds, it can be inferred that it likely interacts with its targets (such as rorγt, phd-1, jak1, and jak2) to inhibit their activity. This inhibition could result in changes to cellular processes controlled by these targets, potentially leading to the observed biological effects.

Biochemical Pathways

Given the known targets of similar compounds, it can be inferred that it likely affects pathways related to immune response, cell growth, and differentiation. The downstream effects of these pathway alterations would depend on the specific cellular context and could contribute to the compound’s observed biological activities.

Result of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines. This suggests that this compound could potentially have similar effects, although further studies would be needed to confirm this.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -NO₂) at the phenyl ring enhance metabolic stability but may reduce aqueous solubility.
  • Carboxamide substituents (e.g., pyridin-3-yl vs.

Key Observations :

  • Green synthesis protocols (e.g., water/ethanol mixtures) achieve higher yields (>85%) compared to traditional MCRs (~50%) .
  • Chiral separation efficiency depends on substituent symmetry; UCB-FcRn-84 isomers were resolved with 100% enantiomeric excess .

Physical Properties and Bioactivity

Compound Name Melting Point (°C) Solubility Reported Bioactivity Reference ID
Target Compound Not reported Moderate (polar groups) Unknown -
5j 319.9–320.8 Low (nitro group) Not reported in evidence
5l 249.7–250.3 Moderate (hydroxy) Not reported in evidence
UCB-FcRn-84 Not reported Moderate (acetyl) Binds neonatal Fc receptor (FcRn)
N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazines (e.g., 5k) Not reported Variable Antifungal activity vs. wheat scab

Key Observations :

  • Melting points correlate with substituent polarity; nitro-containing 5j has a higher melting point than hydroxyl-containing 5l .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.